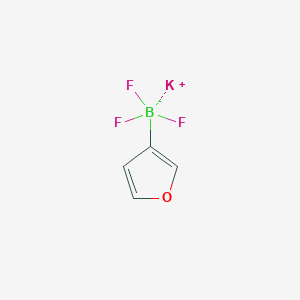

Potassium (furan-3-yl)trifluoroboranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (furan-3-yl)trifluoroboranuide can be synthesized through the reaction of furan-3-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, often involves large-scale reactions in controlled environments to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium (furan-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific catalysts.

Common Reagents and Conditions

Cross-Coupling Reactions: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions involving this compound.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Potassium (furan-3-yl)trifluoroboranuide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (furan-3-yl)trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium vinyltrifluoroborate

Comparison

Potassium (furan-3-yl)trifluoroboranuide is unique due to its furan ring, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly valuable in synthesizing heterocyclic compounds and exploring new reaction pathways .

Biological Activity

Potassium (furan-3-yl)trifluoroboranuide is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₄H₄BF₃K

- Molecular Weight : 168.95 g/mol

- CAS Number : 1346647-18-4

Synthesis

This compound can be synthesized through the reaction of furan-3-boronic acid with potassium fluoride and boron trifluoride under anhydrous conditions. The general reaction scheme is as follows:

Anticancer Properties

Research indicates that boron-containing compounds, including this compound, exhibit potential anticancer activities. For instance, studies have shown that certain organoboron compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, particularly against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Compounds with boron functionality have shown promise in inhibiting bacterial growth, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Studies have also suggested that organoboron compounds can inhibit specific enzymes, such as urease, which is crucial for the survival of certain pathogens. The inhibition of urease activity can lead to reduced virulence of bacteria like H. pylori, further supporting the potential therapeutic applications of this compound .

Case Studies and Research Findings

- Anticancer Efficacy :

- Antimicrobial Testing :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Drug development |

| Potassium cyclohexylmethyltrifluoroborate | Cross-coupling reactions | Organic synthesis |

| Potassium ethyltrifluoroborate | Anticancer | Pharmaceutical intermediates |

Properties

IUPAC Name |

potassium;trifluoro(furan-3-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTNSKLYIAKFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=COC=C1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-68-5 |

Source

|

| Record name | Borate(1-), trifluoro-3-furanyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561328-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.